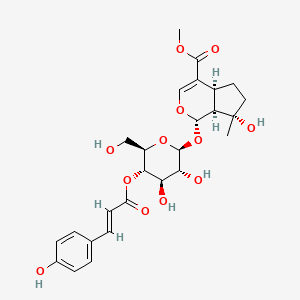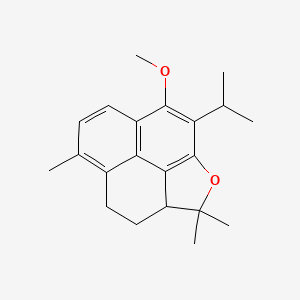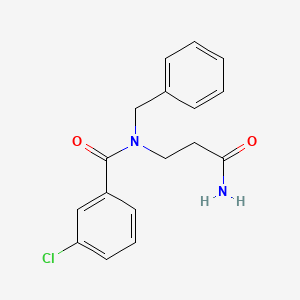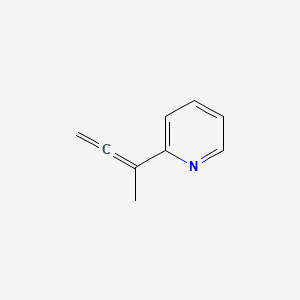
4'-O-trans-p-Coumaroylmussaenoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Research has shown various methods for the synthesis of compounds related to 4'-O-trans-p-Coumaroylmussaenoside. For example, amide bond formation using 4-coumarate:CoA ligase from Arabidopsis thaliana has been demonstrated as a method for synthesizing 4-coumaroyl- and hexanoyl-amino acids, showcasing the enzyme's potential for generating a series of biologically active amide compounds (Mori et al., 2021).
Molecular Structure Analysis
The analysis of the molecular structure, particularly through quantum-chemical calculations, has provided insights into the antioxidant properties of related compounds, such as trans-p-coumaric and trans-sinapinic acids. These studies have determined structural features that contribute to strong antioxidant properties, employing methods like Gaussian 03W software package at the DFT level (Urbaniak et al., 2012).
Chemical Reactions and Properties
The formation of specific bonds and reactions, like the palladium-catalyzed oxidative Heck coupling reaction for synthesizing 4-arylcoumarins from coumarins and arylboronic acids, illustrates the complex chemical reactions and properties associated with coumaroylmussaenoside derivatives. These reactions provide moderate to excellent yields and show tolerance toward a variety of functional groups (Li et al., 2012).
Physical Properties Analysis
The study of physical properties includes investigating fluorescence dyes based on coumarin chromophores, which have been found to exhibit high fluorescence quantum yields, good electrochemical, thermal, and photochemical stabilities. Such properties make these compounds suitable for applications like living cell imaging (Chen et al., 2012).
Chemical Properties Analysis
The chemical properties of 4'-O-trans-p-Coumaroylmussaenoside and related compounds are diverse. For instance, the synthesis and investigation of V-shaped bis-coumarins have contributed to understanding the absorption and emission characteristics, revealing strong absorption in the visible spectrum and strong greenish-yellow fluorescence. These findings are critical for developing new optical materials and understanding the compound's chemical behavior (Tasior et al., 2014).
Wissenschaftliche Forschungsanwendungen
Role in Plant Biochemistry :
- 4'-O-trans-p-Coumaroylmussaenoside is part of a class of compounds involved in the biosynthesis of chlorogenic acid, an important constituent in plant defense and metabolism. This pathway is highlighted in carrot cell cultures, where enzymes like microsomal 5-O-(4-coumaroyl)-D-quinate/shikimate 3'-hydroxylase play a crucial role (Kühnl, Koch, Heller, & Wellmann, 1987).
- The compound is part of the phenylpropanoid pathway, which is essential for lignification in plants. Alterations in enzymes like 4-coumarate:coenzyme A ligase, which are involved in this pathway, can dramatically affect lignin content and composition in plants, as seen in tobacco plants (Kajita, Katayama, & Omori, 1996).
Pharmacological Applications :
- Some derivatives of p-coumaric acid, to which 4'-O-trans-p-Coumaroylmussaenoside is related, have been studied for their biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. These studies underscore the potential of such compounds in pharmacology (Pei, Ou, Huang, & Ou, 2016).
- Specific derivatives, like 4-O-(2″-O-acetyl-6″-O-p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acid, have shown notable anti-tumor activity against lung cancer, pointing to the therapeutic potential of compounds in this class (Peng, Wu, Jiang, Liu, Sun, Wu, & Wu, 2015).
Eigenschaften
IUPAC Name |
methyl (1S,4aS,7S,7aS)-1-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O12/c1-26(33)10-9-15-16(23(32)34-2)12-35-24(19(15)26)38-25-21(31)20(30)22(17(11-27)36-25)37-18(29)8-5-13-3-6-14(28)7-4-13/h3-8,12,15,17,19-22,24-25,27-28,30-31,33H,9-11H2,1-2H3/b8-5+/t15-,17-,19-,20-,21-,22-,24+,25+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEXYXJRRAKWIL-KPFFXFJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-O-trans-p-Coumaroylmussaenoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1180531.png)



